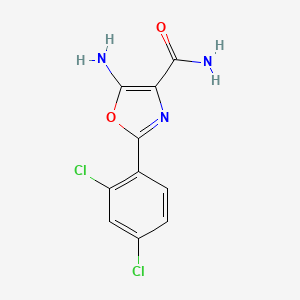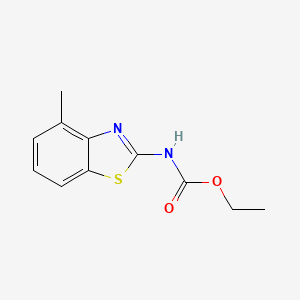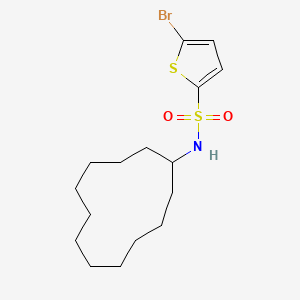![molecular formula C20H29ClN2O4 B4653368 1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B4653368.png)
1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid
Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine class. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenyl group and a methylcyclohexyl group attached to the piperazine ring, along with oxalic acid as a counterion.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying receptor-ligand interactions due to its structural similarity to various neurotransmitters.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors . By acting as a GABA receptor agonist, it can modulate neurotransmission and produce various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the modulation of ion channel activity.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used as an impurity in pharmaceutical formulations.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2.C2H2O4/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16;3-1(4)2(5)6/h2-4,13,15,18H,5-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLTVGUMUEFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4653323.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B4653326.png)
![4-NITRO-N-{4-[(PROPAN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4653328.png)
![methyl 1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxylate](/img/structure/B4653336.png)
![2-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B4653341.png)
![isopropyl 2-[({[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4653343.png)

![1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE](/img/structure/B4653355.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4653362.png)
![2-[(4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4653375.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide](/img/structure/B4653382.png)


